Propyl fluoroformate
CAS No.: 2105-91-1
Cat. No.: VC8412553
Molecular Formula: C4H7FO2
Molecular Weight: 106.1 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2105-91-1 |
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Molecular Formula | C4H7FO2 |
Molecular Weight | 106.1 g/mol |
IUPAC Name | propyl carbonofluoridate |
Standard InChI | InChI=1S/C4H7FO2/c1-2-3-7-4(5)6/h2-3H2,1H3 |
Standard InChI Key | KDZDOTCTYBXDOY-UHFFFAOYSA-N |
SMILES | CCCOC(=O)F |
Canonical SMILES | CCCOC(=O)F |
Introduction
Chemical Identity and Structural Characteristics
Propyl fluoroformate belongs to the class of alkyl fluoroformates, with the general formula R–O–C(O)F, where R represents a propyl group (–CH₂CH₂CH₃). Its molecular structure is characterized by a carbonyl group adjacent to both a fluorine atom and an alkoxy group.
Molecular Formula and Weight
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Molecular Formula: C₄H₇FO₂
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Molecular Weight: 122.10 g/mol (calculated by substituting chlorine in propyl chloroformate [C₄H₇ClO₂, MW 122.55] with fluorine).
Spectral Data and Structural Confirmation
While direct spectral data for propyl fluoroformate is scarce, analogous fluoroformates are typically characterized using:
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¹⁹F NMR: A singlet near δ −75 ppm (referenced to CFCl₃) for the carbonyl-bound fluorine .
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IR Spectroscopy: Strong absorption bands at ~1,850 cm⁻¹ (C=O stretch) and ~1,100 cm⁻¹ (C–F stretch) .
Synthesis and Industrial Production
The synthesis of propyl fluoroformate leverages a nucleophilic substitution reaction, where potassium fluoride displaces chlorine in propyl chloroformate. This method, detailed in US Patent 6,613,929 B2 , offers marked improvements over traditional approaches.
Reaction Mechanism
The general reaction proceeds as:
where R = propyl.
Optimized Synthesis Protocol
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Reactants:
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Procedure:
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Yield and Purity:
Table 1: Comparative Synthesis Data for Fluoroformates
Substrate | Reaction Time (h) | Yield (%) | Purity (%) |
---|---|---|---|
Isopropyl chloroformate | 2.0 | 93 | 99.9 |
Phenyl chloroformate | 2.0 | 93.5 | 99.5 |
Cyclohexyl chloroformate | 0.75 | 84 | 98.8 |
Physicochemical Properties
Propyl fluoroformate’s properties are inferred from its precursor and analogous compounds:
Physical State and Stability
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Boiling Point: Estimated 80–90°C at 20 mmHg (cf. n-octyl fluoroformate: 87°C at 14 mmHg ).
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Stability: Sensitive to moisture, hydrolyzes to HF and propyl carbonate .
Reactivity and Decomposition
Applications in Industrial and Analytical Chemistry
Pharmaceutical Intermediates
Propyl fluoroformate serves as a key intermediate in synthesizing:
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Anticholinergic agents: Via reactions with tertiary amines .
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Prodrugs: Fluorinated carbonate esters enhance bioavailability .
Analytical Derivatization
Similar to propyl chloroformate , it derivatizes amines and alcohols for GC-MS analysis, improving volatility and detection limits.
Agrochemicals
Used in producing fluorinated carbamates and ureas, which exhibit enhanced pesticidal activity .
Parameter | Value |
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Flash Point | <30°C (estimated) |
Vapor Pressure | ~0.87 psi at 20°C |
Recommended PPE | Nitrile gloves, respirator |
Recent Advances and Future Directions
The patent-pending synthesis using ethylene carbonate represents a paradigm shift, offering:
Future research should explore:
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Green Solvents: Replacing ethylene carbonate with biodegradable alternatives.
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Catalytic Methods: Enhancing fluorine atom economy via phase-transfer catalysts.
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